tert-Butyl Cetirizine-d8
Overview
Description
tert-Butyl Cetirizine-d8: is a deuterated form of the antihistamine drug cetirizine. It is a potent and selective antagonist of the histamine H1 receptor, which is responsible for allergic reactions. This compound is used in medical research for drug development and clinical trials, as well as in environmental and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl Cetirizine-d8 involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the cetirizine molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is crucial in achieving efficient deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl Cetirizine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl Cetirizine-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical studies to track reaction pathways and mechanisms.
Biology: Employed in biological research to study the effects of deuterium incorporation on biological systems.
Medicine: Utilized in drug development and clinical trials to investigate the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Applied in environmental and industrial research to study the behavior of deuterated compounds in different environments
Mechanism of Action
The mechanism of action of tert-Butyl Cetirizine-d8 involves its selective inhibition of the histamine H1 receptor. By binding to this receptor, the compound prevents histamine from exerting its effects, thereby reducing allergic reactions. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparison with Similar Compounds
Cetirizine: The non-deuterated form of the compound, commonly used as an antihistamine.
Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties.
Hydroxyzine: A precursor to cetirizine, also used as an antihistamine
Uniqueness: tert-Butyl Cetirizine-d8 is unique due to the incorporation of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it particularly valuable in research settings where tracking and studying the behavior of the compound is essential .
Properties
IUPAC Name |
tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/i13D2,14D2,15D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIKYGPQWQMAG-DBVREXLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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